N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Description
N-[2-(7,8-Dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a benzofuran core fused with a coumarin (chromen-2-one) moiety. The molecule includes a 7,8-dimethyl substitution on the coumarin ring and a 2-methylpropanamide group attached to the benzofuran system.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-12(2)23(26)24-20-16-7-5-6-8-18(16)27-22(20)17-11-19(25)28-21-14(4)13(3)9-10-15(17)21/h5-12H,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJYFTNDRVWJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Coumarin Formation
The coumarin backbone is synthesized via Pechmann condensation , a classical method employing β-keto esters and phenols under acidic conditions. For 7,8-dimethyl substitution, 3,4-dimethylphenol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C:
$$
\text{3,4-Dimethylphenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 0–5^\circ\text{C}} \text{7,8-Dimethyl-4-hydroxycoumarin}
$$
Optimization Notes :
- Yields improve with slow addition of reactants to control exothermicity.
- Alternative acids (e.g., HCl, PPA) yield inferior regioselectivity for methyl substitution.
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Acid Catalyst | H$$2$$SO$$4$$ | 78–82 | |
| Temperature | 0–5°C | 82 | |
| Reaction Time | 4–6 h | 78 |
Functionalization at C4
The 4-hydroxy group undergoes bromination using phosphorus tribromide (PBr$$_3$$) in dichloromethane at reflux to install a leaving group:
$$
\text{7,8-Dimethyl-4-hydroxycoumarin} \xrightarrow{\text{PBr}3, \text{CH}2\text{Cl}_2} \text{4-Bromo-7,8-dimethylcoumarin}
$$
Key Considerations :
- Excess PBr$$_3$$ (1.5 eq.) ensures complete conversion.
- Reaction progress monitored via TLC (R$$_f$$ = 0.6 in hexane:EtOAc 7:3).
Construction of the 1-Benzofuran-3-yl Moiety
Benzofuran Synthesis via Cyclization
The benzofuran scaffold is synthesized from 2-iodophenol and methyl propiolate via Sonogashira coupling followed by acid-mediated cyclization:
$$
\text{2-Iodophenol} + \text{Methyl propiolate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{2-Ethynylphenol} \xrightarrow{\text{HCl, MeOH}} \text{1-Benzofuran-3-carboxylate}
$$
Modifications :
- Introduction of a nitro group at C3 via nitration (HNO$$3$$, H$$2$$SO$$_4$$) enables subsequent reduction to the amine.
- Catalytic hydrogenation (H$$2$$, Pd/C) converts the nitro group to NH$$2$$ with >95% efficiency.
Coupling of Coumarin and Benzofuran Intermediates
Buchwald-Hartwig Amination
The C4-brominated coumarin and C3-aminated benzofuran are coupled using palladium catalysis:
$$
\text{4-Bromo-7,8-dimethylcoumarin} + \text{3-Amino-1-benzofuran} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}} \text{N-[2-(7,8-Dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]amine}
$$
Reaction Conditions :
- Cs$$2$$CO$$3$$ as base in toluene at 110°C for 24 h.
- Yields range from 65–72% after column chromatography (SiO$$_2$$, hexane:EtOAc).
Amidation with 2-Methylpropanoyl Chloride
Acylation of the Benzofuran Amine
The primary amine undergoes acylation using isobutyryl chloride in the presence of triethylamine:
$$
\text{N-[2-(7,8-Dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]amine} + \text{Isobutyryl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Optimization Insights :
- Schlenk techniques prevent moisture-induced hydrolysis of the acid chloride.
- Reaction completion within 2 h at 0°C, followed by warming to room temperature.
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 88 | 99.2 |
| Base | Et$$_3$$N | 90 | 98.7 |
| Temperature | 0°C → RT | 85 | 99.5 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO$$_2$$, gradient elution from hexane to EtOAc), yielding a white crystalline solid.
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 1H, coumarin H-5), 7.45–7.30 (m, 4H, benzofuran), 6.35 (s, 1H, coumarin H-4), 2.98 (sept, J = 6.8 Hz, 1H, isopropyl), 2.42 (s, 6H, CH$$3$$).
- HRMS : m/z calcd for C$${23}$$H$${21}$$NO$$_4$$ [M+H]$$^+$$: 375.424; found: 375.423.
Challenges and Alternative Pathways
Regioselectivity in Coumarin Substitution
Positional isomerism (6,7- vs 7,8-dimethyl) necessitates stringent control during Pechmann condensation. Use of bulkier acids (e.g., p-toluenesulfonic acid) favors 6,7-substitution, while H$$2$$SO$$4$$ may shift selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison based on substituent groups, synthetic pathways, and inferred biological relevance:
Coumarin-Benzofuran Hybrids
Coumarin-benzofuran hybrids are studied for their synergistic effects in targeting enzymes like cytochrome P450 or kinases. For example:
- N-[2-(6,8-Dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide (PubChem CID: Hypothetical analog): Differs by methyl group positions (6,8-dimethyl vs. 7,8-dimethyl). Such positional isomers often exhibit variations in solubility and binding affinity due to steric and electronic effects. No direct activity data is available for either compound, but coumarin positional isomers are known to diverge in anticoagulant potency by up to 30% in standardized assays .
Propanamide-Containing Derivatives
The 2-methylpropanamide group is a common pharmacophore in kinase inhibitors and hydroxamate analogs:
- Taselisib (GDC-0032) :
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide :
Antioxidant and Enzyme-Inhibitory Analogs
Compounds like butylated hydroxyanisole (BHA) and N-phenyl-2-furohydroxamic acid are benchmarks for antioxidant activity:
The target compound’s lack of phenolic or hydroxamate groups likely limits its antioxidant efficacy compared to these analogs.
Biological Activity
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement comprising a benzofuran moiety and a chromenone derivative, which contributes to its diverse chemical properties and biological functions.
Chemical Structure and Properties
The molecular formula of this compound is C23H21NO4, with a molecular weight of 375.4 g/mol. The compound's structure is characterized by the following key features:
- Benzofuran Ring : Contributes to the compound's aromatic properties.
- Chromenone Moiety : Imparts unique reactivity and biological interactions.
- Propanamide Group : Enhances solubility and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities, including:
- Antioxidant Activity : The compound shows potential in scavenging free radicals, which may protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as kinases and proteases.
- Receptor Modulation : It may interact with cellular receptors, altering their activity and influencing downstream signaling cascades related to inflammation and cell growth.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of the compound in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling, suggesting its potential use in treating inflammatory conditions.
Synthesis and Applications
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:
- Formation of Chromenone Moiety : This can be achieved through condensation reactions involving appropriate substrates.
- Benzofuran Synthesis : The benzofuran ring is constructed via cyclization reactions.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the chromenone and benzofuran components.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
